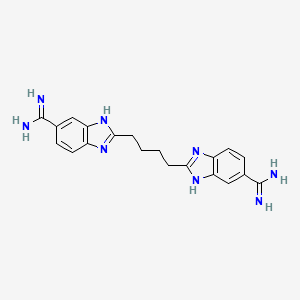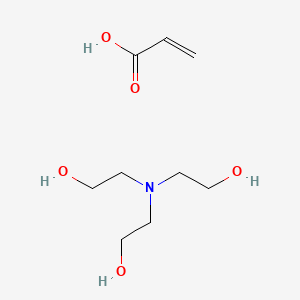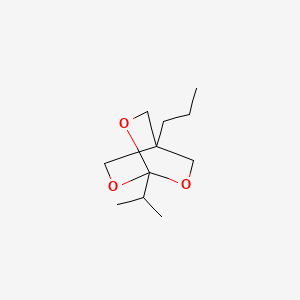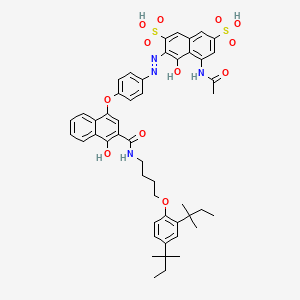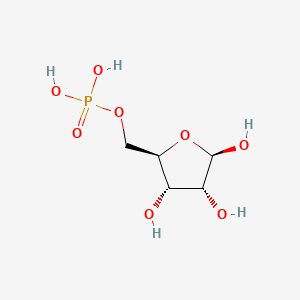
5-O-Phosphono-Beta-D-Ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Ribose-5-phosphate: is an organic compound that belongs to the class of pentose phosphates. It is a carbohydrate derivative containing a pentose substituted by one or more phosphate groups. This compound plays a crucial role in the pentose phosphate pathway, which is essential for nucleotide synthesis and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Ribose-5-phosphate can be synthesized through various routes. One common method involves the isomerization of ribulose-5-phosphate. This reaction is catalyzed by the enzyme ribose-5-phosphate isomerase . Another method involves the aldol condensation of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, followed by phosphorylation .
Industrial Production Methods: In industrial settings, beta-D-Ribose-5-phosphate is often produced using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to convert glucose into ribose-5-phosphate. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Ribose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: It can be reduced to form ribitol-5-phosphate.
Substitution: It can undergo substitution reactions to form different phosphorylated sugars.
Common Reagents and Conditions:
Oxidation: Common reagents include NADP+ and specific dehydrogenases.
Reduction: NADPH and specific reductases are used.
Substitution: Phosphorylating agents such as ATP are commonly used.
Major Products:
Oxidation: Ribulose-5-phosphate.
Reduction: Ribitol-5-phosphate.
Substitution: Various phosphorylated sugars.
Wissenschaftliche Forschungsanwendungen
Beta-D-Ribose-5-phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a vital role in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of NADPH.
Medicine: It is studied for its potential role in cancer metabolism and as a biomarker for certain diseases.
Industry: It is used in the production of riboflavin (vitamin B2) and other essential biomolecules.
Wirkmechanismus
Beta-D-Ribose-5-phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It is involved in the production of NADPH and ribose-5-phosphate, which are essential for nucleotide synthesis and cellular redox balance. The compound interacts with various enzymes, including ribose-5-phosphate isomerase and transketolase, to facilitate these processes .
Vergleich Mit ähnlichen Verbindungen
Ribulose-5-phosphate: An isomer of beta-D-Ribose-5-phosphate, involved in the same metabolic pathway.
Xylulose-5-phosphate: Another pentose phosphate involved in the pentose phosphate pathway.
Ribose-1-phosphate: A phosphorylated sugar involved in nucleotide metabolism.
Uniqueness: Beta-D-Ribose-5-phosphate is unique due to its specific role in the pentose phosphate pathway and its involvement in both oxidative and non-oxidative phases of the pathway. Its ability to act as a precursor for nucleotide synthesis and its role in maintaining cellular redox balance make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
34980-66-0 |
|---|---|
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
KTVPXOYAKDPRHY-TXICZTDVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



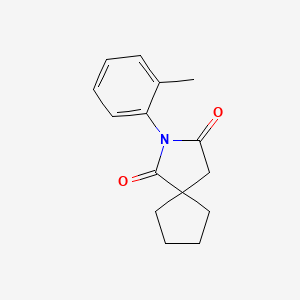




![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)

